molecular formula C5H4OS2 B12661847 2-Thiothenoic acid CAS No. 49628-34-4

2-Thiothenoic acid

Cat. No.: B12661847
CAS No.: 49628-34-4
M. Wt: 144.2 g/mol
InChI Key: JOCRHSHXHVVIFS-UHFFFAOYSA-N
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Description

2-Thiothenoic acid is a heterocyclic compound containing a five-membered ring with one sulfur atom. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiothenoic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Fiesselmann synthesis, which involves the condensation of ynones or ynoates with 2-mercapto acetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 2-Thiothenoic acid involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can form bonds with different biological molecules, leading to the modulation of their activity. For example, thiophene derivatives can inhibit enzymes or interact with receptors, thereby exerting their biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups and the position of the sulfur atom within the thiophene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse applications in scientific research and industry .

Properties

CAS No.

49628-34-4

Molecular Formula

C5H4OS2

Molecular Weight

144.2 g/mol

IUPAC Name

thiophene-2-carbothioic S-acid

InChI

InChI=1S/C5H4OS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)

InChI Key

JOCRHSHXHVVIFS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)S

Origin of Product

United States

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